molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B117561
CAS RN: 61573-79-3
M. Wt: 157.21 g/mol
InChI Key: QHOANVQGVBKRAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .

Scientific Research Applications

Gas Chromatography in Flavor Analysis

A study highlights the role of 1-Octen-3-ol, an eight-carbon atom alcohol similar in structure to the query compound, in conferring a mushroom-like flavor to edible mushrooms. This compound is prevalent in various types of mint and lavender essential oils, demonstrating the use of gas chromatography in characterizing natural flavors and potentially guiding the application of similar compounds in food science and flavor engineering (Maggi, Papa, & Vittori, 2012).

Antioxidant Activity Analysis

Research on the analysis of antioxidant activity discusses various tests used to determine antioxidant capabilities, which may be relevant for studying the effects of hydroxymethyl compounds on oxidative stress and potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).

Therapeutic Cross-Linking Agents

A study investigates formaldehyde releasers (FARs) in cosmetics as potential therapeutic agents for tissue cross-linking (TXL) in medical applications, suggesting that structurally related compounds may have utility in therapeutic contexts (Babar et al., 2015).

DNA Repair System Implications

The implications of hydroxymethylation in the DNA repair system are explored, indicating the potential role of hydroxymethyl compounds in understanding and treating various diseases, including cancer and neurological disorders. This underscores the importance of hydroxymethyl groups in epigenetics and disease research (Shukla, Sehgal, & Singh, 2015).

Biomass Conversion to Value-Added Chemicals

The catalytic conversion of biomass-derived furfurals to cyclopentanones, with 5-(hydroxymethyl)furfural (HMF) as a key intermediate, highlights the relevance of hydroxymethyl groups in developing sustainable chemicals and materials from renewable resources. This research points towards potential applications in green chemistry and the production of bio-based polymers and fuels (Dutta & Bhat, 2021).

properties

IUPAC Name

3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOANVQGVBKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577943
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

CAS RN

61573-79-3
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG49KQK2Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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